Compound Description: This compound serves as a precursor in the synthesis of various biologically active molecules. []
Relevance: This compound shares a similar structure with 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, with the primary difference being the presence of a methoxy group at the 5-position and a methyl ester at the carboxylic acid. Both compounds contain a bromine atom at the 3-position and a hydroxyl group at the 4-position of the benzene ring. []
Compound Description: A-278637 is a novel ATP-sensitive potassium channel opener (KCO) that has shown efficacy in suppressing urinary bladder contractions in vitro and in vivo. [] It exhibits bladder selectivity and inhibits myogenic contractions, making it a potential therapeutic agent for overactive bladder. []
Relevance: While structurally distinct from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, A-278637 shares the critical 3-bromo-4-fluorophenyl moiety. This shared element suggests potential exploration of related compounds with variations in the core structure for bladder-related therapeutic applications. []
Compound Description: This compound is a synthetic intermediate used in the preparation of various dihydropyrimidine derivatives. [] These derivatives are being investigated for their potential antimicrobial activities. []
Relevance: This compound shares a structural resemblance to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid through the presence of a bromo and hydroxy substituted aromatic ring. Additionally, both compounds possess a para-methoxy substituted phenyl ring, though their connection and overall structures differ. []
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
Compound Description: These pyrazole-derived compounds exhibit potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. [] They demonstrate low minimum inhibitory concentration (MIC) values and are non-toxic to human cells at high concentrations. []
Relevance: These compounds, like 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, feature a benzoic acid moiety and a fluorophenyl group. Although their core structures differ, the shared elements suggest potential exploration of related compounds with variations in the linker and substitution pattern for antibacterial activity. []
Compound Description: TB-1-099 is a partial inhibitor of the serotonin transporter (SERT). [] It demonstrates allosteric modulation of SERT binding and function, potentially offering an alternative mechanism for modulating serotonin uptake. []
Relevance: TB-1-099 shares a structural similarity with 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid through the presence of the bis(4-fluorophenyl)methoxy motif. While the core structures differ significantly, the shared motif highlights the potential for exploring related compounds with variations in the core structure for modulating SERT activity. []
Compound Description: GBR 12909 is a dopamine transporter (DAT) inhibitor known to reduce cocaine-maintained responding in monkeys without affecting food-maintained behaviors. [, ]
Relevance: GBR 12909 exhibits structural similarities to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid. Both compounds share the bis(4-fluorophenyl)methoxy group, although their core structures differ. This similarity highlights the importance of this particular structural motif in potential therapeutic agents targeting the dopamine transporter. [, ]
Relevance: AHN 1-055 and AHN 2-005, similar to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, contain the bis(4-fluorophenyl)methoxy group, although their core structures are based on the tropane scaffold. This comparison indicates that this specific structural motif may play a crucial role in the interaction with DAT and influence the behavioral effects of these compounds. []
2-Hydroxy-4-methoxy Benzoic Acid (HMBA)
Compound Description: HMBA, derived from Hemidesmus indicus (l), exhibits various biological activities, including antioxidant and anti-cancer properties. [, , ] Studies suggest that it attenuates DNA damage and induces apoptosis and autophagy in SK-MEL-28 cells via the p-ERK pathway. [] Additionally, it shows a protective effect against testosterone-induced benign prostatic hyperplasia in Wistar rats. []
Compound Description: LY293111 is a potent leukotriene B4 receptor antagonist with promising in vitro and in vivo activity. []
Relevance: While structurally more complex, LY293111 shares a benzoic acid core and a 4-fluorophenyl group with 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid. This highlights how variations around these shared pharmacophores can lead to different pharmacological activities. []
Compound Description: HEC72702 is a novel hepatitis B virus (HBV) capsid inhibitor developed based on the clinical candidate GLS4. []
Relevance: Similar to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, HEC72702 contains a 2-bromo-4-fluorophenyl group. Although their core structures differ significantly, the shared element suggests that this specific substituent might contribute to biological activity against viral targets. []
4-Bromo-3-(methoxymethoxy) Benzoic Acid
Compound Description: This molecule has been investigated for its structure, vibrational characteristics, and chemical reactivity using DFT studies. []
Relevance: This compound is closely related to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, sharing a bromo substituent at the 3-position and a carboxyl group at the 1-position of the benzene ring. The key difference lies in the presence of a methoxymethoxy group at the 4-position in this compound, compared to the (4-fluorophenyl)methoxy group in the target compound. []
Compound Description: This compound acts as a Schiff base ligand in the formation of transition metal complexes, which have been studied for their potential applications in various fields. []
Relevance: While this compound differs significantly from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid in its core structure, it shares the presence of a bromine atom on the benzene ring and a carboxylic acid functionality. This comparison highlights the versatility of substituted benzoic acids as building blocks for diverse chemical entities. []
Compound Description: These compounds are used as ligands to synthesize transition metal complexes with potential antimicrobial activity. []
4-Hydroxy-3-Methoxy Benzoic Acid Derivatives
Compound Description: These are a series of compounds derived from 4-hydroxy-3-methoxy benzoic acid (vanillic acid) synthesized and evaluated for their antioxidant, α-amylase inhibition, and urease inhibition abilities. []
2-(3-Bromo-4-methoxyphenyl)acetic Acid
Compound Description: This compound is a product of regioselective bromination of 4-methoxyphenylacetic acid. [] Its crystal structure reveals the electron-withdrawing nature of the bromine atom. []
Relevance: This compound shares the 3-bromo-4-methoxyphenyl moiety with 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid. The difference lies in the carboxylic acid side chain, directly attached to the benzene ring in 2-(3-Bromo-4-methoxyphenyl)acetic Acid, while connected through a methyleneoxy linker in the target compound. This comparison highlights the impact of linker variations on the overall structure and potential properties. []
Compound Description: This compound exhibits inhibitory activity against acetyl-CoA carboxylase. [] Its crystal structure provides insights into its conformational features. []
Relevance: This compound, while structurally distinct from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid in its core structure, shares the significant 2-bromo-4-fluorophenyl substituent. This shared element suggests that this particular substituent might be explored in designing compounds with potential biological activity, possibly targeting different enzymes or pathways. []
Compound Description: MThBABA is a Schiff base ligand used to synthesize metal complexes with potential microbiological activity. [, , ]
Relevance: Although structurally different from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, MThBABA shares the presence of a benzoic acid moiety, indicating a possible common building block in their synthesis. [, , ]
Compound Description: CPAM is a small catecholic amide that exhibits antioxidant, antidiabetic, and antibacterial properties. [] It has demonstrated blood sugar reduction in diabetic rats and antibacterial activity against various bacterial strains, including drug-resistant ones. []
Compound Description: These benzofuran derivatives have shown promising anticancer activity, particularly against the HCT 116 cell line. []
Relevance: Although these compounds differ significantly in their core structure from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, they share the presence of a 4-fluorophenyl group. This common structural feature suggests the potential for exploring similar compounds with variations in the core structure and other substituents for their anticancer properties. []
Compound Description: These are a series of cephalosporin derivatives synthesized from 7-aminocephalosporic acid, exploring modifications at the C-7 amino group and the C-3′ position. []
Relevance: While structurally diverse from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid due to their complex cephem core, the presence of the arylthio group in these derivatives allows for the incorporation of diverse aromatic substituents, potentially including those similar to the 4-fluorophenyl group found in the main compound. []
Compound Description: ICI 176334 is a nonsteroidal antiandrogen. [] The resolution of its enantiomers has revealed that the R-enantiomer is the more potent one. []
Relevance: While structurally distinct from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, ICI 176334 shares the 4-fluorophenyl group. This shared element suggests that exploring related compounds with variations in the core structure and other substituents might lead to the discovery of novel antiandrogens with potentially improved activity or pharmacological properties. []
2,3-Difluoro-6-methoxy Benzoic Acid
Compound Description: This compound is a synthetic target with a specific substitution pattern on the benzoic acid core. []
Relevance: This compound is structurally related to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid due to the shared benzoic acid core and the presence of halogens and a methoxy group as substituents. This comparison highlights the diverse substitution patterns possible on the benzoic acid scaffold and their potential influence on the molecule's properties and applications. []
Compound Description: Compound 61 is identified as a novel, uncompetitive inhibitor of ERAP2, binding near the enzyme's catalytic center. [] Interestingly, it activates model substrate hydrolysis in ERAP1. []
Relevance: Despite a different core structure compared to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, Compound 61 showcases how subtle structural changes within a series can dramatically alter biological activity and target selectivity. This highlights the importance of exploring a wide range of analogs when developing compounds for specific biological targets. []
Compound Description: This compound is a synthetic target accessed from readily available starting materials. []
Relevance: While this compound has a different core structure compared to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, the presence of the 3-chloro-4-fluorophenyl group highlights the use of similar halogenated aromatic substituents in medicinal chemistry. This suggests potential exploration of analogs of the target compound with similar substitutions for potential biological activity. []
Compound Description: This compound is a Schiff base existing in a zwitterionic form in its crystal structure, stabilized by an intramolecular N—H⋯O hydrogen bond. []
Relevance: While structurally different from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, both compounds contain a benzoic acid moiety. This comparison showcases the diverse chemical space occupied by benzoic acid derivatives and their ability to exist in various forms with distinct structural features. []
Compound Description: This compound is prepared through a multi-step synthesis involving 2-(5-bromine-2-methyl benzyl)-5-(4-fluorophenyl) thiophene as a key intermediate. []
Relevance: Although structurally distinct from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, the compound shares the presence of a 4-fluorophenyl group, highlighting its relevance as a potential building block in various synthetic strategies. []
Compound Description: This compound is obtained from the reaction of 3,7 - dinitrodibenzobromolium bisulfate with dimethyl sulfoxide and exists as an inner salt. []
Relevance: Although structurally different from 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid, the presence of a bromine substituent on an aromatic ring in both compounds highlights a common structural feature in aromatic compounds, often associated with modulating electronic properties and potential biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.